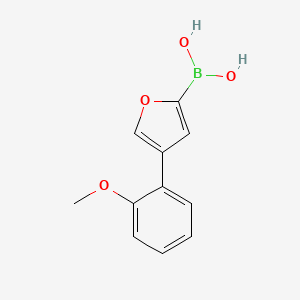

4-(2-Methoxyphenyl)furan-2-boronic acid

Description

Properties

IUPAC Name |

[4-(2-methoxyphenyl)furan-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGWVBBFYLDXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CO1)C2=CC=CC=C2OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 2 Methoxyphenyl Furan 2 Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are paramount in the synthetic utility of organoboronic acids. For 4-(2-Methoxyphenyl)furan-2-boronic acid, palladium-catalyzed reactions are the most significant, enabling the formation of carbon-carbon bonds with a variety of organic electrophiles.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction stands as the most prominent application of 4-(2-Methoxyphenyl)furan-2-boronic acid. This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate. While specific studies on 4-(2-Methoxyphenyl)furan-2-boronic acid are limited, extensive research on similar furan-2-boronic acids provides a strong foundation for understanding its reactivity. A significant challenge with furan (B31954) boronic acids is their propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, which can lower the yield of the desired coupled product. ysu.am

The scope of the Suzuki-Miyaura coupling involving 4-(2-Methoxyphenyl)furan-2-boronic acid is expected to be broad, encompassing a range of electrophilic partners. Aryl halides (iodides, bromides, and chlorides) are the most common coupling partners.

Generally, the reactivity of aryl halides follows the order: I > Br > Cl. Aryl iodides are the most reactive, often coupling under mild conditions, while aryl chlorides typically require more forcing conditions and specialized catalyst systems. The electronic nature of the substituents on the aryl halide can also influence the reaction efficiency. Electron-withdrawing groups on the aryl halide tend to enhance the rate of oxidative addition to the palladium center, facilitating the coupling. Conversely, electron-donating groups can slow down this step.

| Electrophilic Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | Furan-2-boronic acid derivative example |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 | Furan-2-boronic acid derivative example |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 95 | Furan-2-boronic acid derivative example |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH/H₂O | 78 | Furan-2-boronic acid derivative example |

| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 65 | Furan-2-boronic acid derivative example |

This table presents representative data for Suzuki-Miyaura couplings of similar furan-2-boronic acid derivatives to illustrate the expected scope.

Limitations of the coupling can arise from sterically hindered electrophiles. For instance, ortho-substituted aryl halides may react more slowly or require more specialized, bulky phosphine (B1218219) ligands to achieve good yields. Furthermore, substrates with functional groups that can coordinate to the palladium catalyst may inhibit the reaction.

In the case of 4-(2-Methoxyphenyl)furan-2-boronic acid, the positions of the substituents are fixed, so intramolecular regioselectivity is not a factor. However, considering the broader context of multi-substituted furans, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect. For a furan ring with multiple halide substituents, the site of the coupling is generally determined by the relative reactivity of the C-X bonds. Typically, a C-I bond will react preferentially over a C-Br bond, which in turn is more reactive than a C-Cl bond.

Electronic effects also play a crucial role. A halogen positioned at the C2 or C5 (alpha) position of the furan ring is generally more activated towards oxidative addition than a halogen at the C3 or C4 (beta) position due to the electronic nature of the furan ring. When considering a dihalofuran, the coupling will preferentially occur at the most electronically activated and sterically accessible position. The presence of the 2-methoxyphenyl group at the 4-position of the furan ring in 4-(2-Methoxyphenyl)furan-2-boronic acid is not expected to electronically deactivate the C2-boronic acid position for Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction involving 4-(2-Methoxyphenyl)furan-2-boronic acid is generally understood to proceed through a series of well-defined steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the electrophilic partner (e.g., an aryl halide, Ar-X) to form a palladium(II) intermediate, Ar-Pd(II)-X. This step is often the rate-determining step of the catalytic cycle.

Transmetalation: The organoboronic acid reacts with the palladium(II) intermediate. This step typically requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. The furan group is transferred from boron to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, Ar-Pd(II)-Furan.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Furan) and regenerate the catalytically active palladium(0) species.

A key challenge in the coupling of furan-boronic acids is the competing protodeboronation reaction, where the C-B bond is cleaved by a proton source before transmetalation can occur. ysu.am This side reaction is particularly prevalent with electron-rich furan systems. The 2-methoxyphenyl substituent at the 4-position may have a modest electronic influence on the furan ring, but the general susceptibility of the furan-2-boronic acid moiety to protodeboronation remains a key consideration.

The choice of ligand and reaction conditions is critical for achieving high efficiency in the Suzuki-Miyaura coupling of 4-(2-Methoxyphenyl)furan-2-boronic acid. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired steps of the catalytic cycle, and suppressing side reactions.

Ligands: For challenging substrates like furan-boronic acids, bulky and electron-rich phosphine ligands are often employed. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in promoting the coupling of heteroaryl boronic acids. researchgate.net These ligands facilitate the oxidative addition and reductive elimination steps and can help to prevent catalyst decomposition.

Bases: The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The base activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvents: A variety of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The following table summarizes the effect of different ligands and bases on the yield of a model Suzuki-Miyaura coupling of a furan-2-boronic acid derivative.

| Ligand | Base | Solvent | Yield (%) | Reference |

| PPh₃ | Na₂CO₃ | Toluene/H₂O | 65 | Furan-2-boronic acid derivative example |

| SPhos | K₃PO₄ | Dioxane/H₂O | 95 | Furan-2-boronic acid derivative example |

| XPhos | K₃PO₄ | t-BuOH/H₂O | 92 | Furan-2-boronic acid derivative example |

| RuPhos | Cs₂CO₃ | Dioxane/H₂O | 94 | Furan-2-boronic acid derivative example |

| None | K₂CO₃ | Toluene/H₂O | <10 | Furan-2-boronic acid derivative example |

This table illustrates the significant impact of ligand and base selection on the efficiency of Suzuki-Miyaura couplings involving furan boronic acids.

Negishi Cross-Coupling Considerations for Furan Derivatives

While the Suzuki-Miyaura coupling is the most common method for utilizing furan boronic acids, the Negishi cross-coupling offers a valuable alternative, particularly when base-sensitive functional groups are present in the substrates. The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. researchgate.net

For the application of 4-(2-Methoxyphenyl)furan-2-boronic acid in a Negishi-type reaction, it would first need to be converted to the corresponding organozinc reagent. This can typically be achieved by transmetalation from an organolithium or Grignard reagent, which in turn can be prepared from a halogenated precursor.

A key advantage of the Negishi coupling is its high functional group tolerance and the generally high reactivity of organozinc reagents, which can lead to faster reaction times and milder reaction conditions compared to some Suzuki-Miyaura couplings. However, the preparation and handling of organozinc reagents require anhydrous conditions due to their moisture sensitivity.

The general scope of the Negishi coupling for furan derivatives is broad, allowing for the formation of C-C bonds with aryl, vinyl, and alkyl halides. The choice of catalyst and ligand is also important for achieving high yields and selectivities.

Stille Cross-Coupling Methodologies

While direct examples of Stille cross-coupling with 4-(2-Methoxyphenyl)furan-2-boronic acid are not extensively detailed in the reviewed literature, the principles of this reaction are well-established for furan-boronic acids. The Stille reaction typically involves the coupling of an organostannane with an organohalide, catalyzed by a palladium complex. In the context of furan-boronic acids, they can be converted to the necessary organostannane precursors for subsequent coupling.

Furan-2-boronic acid and its derivatives are known to participate in various palladium-catalyzed cross-coupling reactions, which share mechanistic similarities with the Stille coupling, particularly in the transmetalation step. For instance, the coupling of 4-tosyl-2(5H)-furanone with boronic acids proceeds via a palladium catalyst, highlighting the feasibility of engaging furan systems in such transformations. ysu.amorganic-chemistry.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. ysu.amorganic-chemistry.org

Other Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond-Forming Reactions

Carbon-Carbon Bond Formation:

Beyond the well-known Suzuki coupling, 4-(2-Methoxyphenyl)furan-2-boronic acid is a versatile reagent for various other carbon-carbon bond-forming reactions. Metal-free reductive couplings between boronic acids and tosylhydrazones represent an efficient method for C-C bond formation. nih.govorganic-chemistry.org This reaction is notable for its broad functional group tolerance. nih.govorganic-chemistry.org

Additionally, furan-boronic acids can undergo palladium-catalyzed cross-coupling with substrates like 4-tosyl-2(5H)-furanone to generate 4-substituted 2(5H)-furanones. ysu.amorganic-chemistry.org These structures are present in numerous biologically active natural products. organic-chemistry.org The reaction conditions, such as the choice of palladium catalyst and base, are critical for the success of these couplings. organic-chemistry.orgfujifilm.com For example, PdCl2(PPh3)2 with potassium fluoride (B91410) in a THF-H2O mixture has been found to be effective. organic-chemistry.org

Furan-boronic acids can also participate in cascade reactions, such as the ring-opening of furfuryl alcohols to form functionalized γ-ketoaldehydes under metal-free conditions, promoted by tartaric acid. nih.gov

Carbon-Nitrogen Bond Formation:

The formation of carbon-nitrogen bonds using boronic acids has emerged as a significant area of research. researchgate.netnih.gov Transition-metal-free methods for the amination and amidation of boronic acids have been developed, offering alternatives to traditional metal-catalyzed approaches. rsc.org Furthermore, boronic acids can catalyze the deoxygenative coupling of alcohols with nitrogen-based nucleophiles, such as potassium trifluoroborates and organosilanes, to form C-N bonds under mild conditions. nih.gov

Carbon-Oxygen Bond Formation:

While less common than C-C and C-N bond formation, furan-boronic acids can be involved in C-O bond-forming reactions. For example, the synthesis of biaryl ethers can be achieved through the coupling of aryl boronic acids with phenols, although this is more established for aryl boronic acids in general rather than specifically for furan-boronic acids.

Multicomponent Reactions Involving Furan-Boronic Acids

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. nih.gov Organoboron compounds, including furan-boronic acids, have been increasingly utilized in MCRs due to their stability and functional group tolerance. researchgate.net These reactions can lead to the synthesis of diverse and structurally complex scaffolds, which are valuable in medicinal chemistry and materials science. researchgate.netrsc.org

Petasis Borono-Mannich Reaction Applications

The Petasis Borono-Mannich (PBM) reaction is a prominent multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction is valued for its ability to generate highly functionalized amines with multiple stereocenters. nih.govacs.org

Furan-boronic acids can serve as the nucleophilic component in the PBM reaction. organic-chemistry.org The reaction tolerates a range of furan-boronic acids, including those with electron-donating or electron-withdrawing substituents, although electron-rich boronic acids generally perform better. organic-chemistry.orgacs.org The reaction mechanism is believed to proceed through the formation of a tetraboronate intermediate. acs.org To broaden the scope, transition-metal catalysis has been employed to facilitate the reaction with less reactive, electron-poor boronic acids. nih.gov

Below is a table summarizing the types of bond-forming reactions involving furan-boronic acids:

Intrinsic Reactivity of the Boronic Acid and Furan Moieties

Analysis of Protodeboronation Pathways

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for organoboronic acids, including furan-boronic acids. wikipedia.org The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the organic substituent. wikipedia.orged.ac.uk

Mechanistic studies have identified several pathways for protodeboronation in aqueous media. wikipedia.orgnih.gov The speciation of the boronic acid, which is pH-dependent, plays a crucial role. wikipedia.org For heteroaromatic boronic acids, the protonation state of the heteroatom can also influence the rate of protodeboronation. wikipedia.org 2-Furyl boronic acid has been observed to undergo disproportionation faster than protodeboronation at high concentrations, initially forming difurylborinic acid and then trifurylborane, which subsequently protodeboronate. ed.ac.uk

The rate of protodeboronation can vary significantly among different boronic acids. ed.ac.uk To mitigate this undesired reaction, strategies such as the use of boronic acid derivatives like MIDA boronates have been developed. These derivatives can provide a slow release of the boronic acid in situ, maintaining a low concentration and thus minimizing protodeboronation. wikipedia.orgnih.gov

Oxidative Transformations and Stability Considerations

The furan ring is susceptible to oxidative transformations. rsc.orgfao.org Palladium-catalyzed aerobic oxidative arylation of furans with boronic acids has been reported, demonstrating a method for furan functionalization that involves an oxidative step. rsc.orgfao.org However, the furan moiety itself can be unstable under certain oxidative conditions, which can lead to degradation. researchgate.netresearchgate.net

The boronic acid group is also prone to oxidation, which can convert it to a hydroxyl group. nih.govnih.gov This oxidative instability can be a significant limitation, especially in biological contexts. nih.govnih.gov The mechanism of oxidation is thought to involve the attack of a nucleophilic oxidizing agent on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from boron to oxygen. nih.gov The stability of boronic acids towards oxidation can be enhanced by modifying the electronic properties of the boron atom. For example, installing an intramolecular coordinating group, such as a pendant carboxyl group, can significantly increase oxidative stability by reducing the electron density on the boron. nih.gov

The stability of furan derivatives is also influenced by the solvent and the presence of acids or bases. researchgate.net For instance, strong acidic conditions, especially at elevated temperatures, can lead to the degradation of furan compounds. researchgate.net

The following table summarizes key stability considerations for 4-(2-Methoxyphenyl)furan-2-boronic acid:

Electrophilic and Nucleophilic Reactivity of the Furan Ring in Substituted Systems

The chemical behavior of the furan ring in 4-(2-Methoxyphenyl)furan-2-boronic acid is intricately governed by the electronic and steric interplay of its substituents: the 2-methoxyphenyl group at the C4 position and the boronic acid moiety at the C2 position. The inherent reactivity of the furan ring, which is more electron-rich and susceptible to electrophilic attack than benzene (B151609), is significantly modulated by these groups. researchgate.netorganic-chemistry.orgpearson.comchemicalbook.com This section elucidates the electrophilic and nucleophilic reactivity of the furan nucleus within this specific substitution pattern.

Analysis of Substituent Effects

The reactivity of the furan ring is dictated by the combined influence of the electron-donating and electron-withdrawing characteristics of its substituents. In 4-(2-Methoxyphenyl)furan-2-boronic acid, we observe a classic case of competing electronic effects.

The simultaneous presence of these two groups creates a nuanced reactivity profile. The electron-donating 2-methoxyphenyl group at C4 enhances the electron density at the adjacent C3 and C5 positions, while the electron-withdrawing boronic acid at C2 deactivates the ring, particularly at the C3 and C5 positions. The net effect on the furan ring's reactivity is a balance between these opposing electronic influences.

Electrophilic Substitution

Furan itself preferentially undergoes electrophilic substitution at the C2 position due to the superior stabilization of the resulting carbocation intermediate. researchgate.netpearson.comquora.comquora.com However, in 4-(2-Methoxyphenyl)furan-2-boronic acid, the C2 position is already substituted. The remaining available positions for substitution are C3 and C5.

The directing effects of the existing substituents will determine the site of further electrophilic attack. The boronic acid at C2 deactivates the ring and directs incoming electrophiles towards the C4 and C5 positions. The 2-methoxyphenyl group at C4, being electron-donating, activates the ring, with the strongest activation conferred upon the adjacent C3 and C5 positions.

Therefore, the C5 position is electronically favored for electrophilic attack due to the synergistic directing effect of the C4-aryl group and the inherent preference for substitution at positions alpha to the furan oxygen. The C3 position is activated by the C4-substituent but deactivated by the adjacent C2-boronic acid group. Steric hindrance from the bulky 2-methoxyphenyl group at C4 might also influence the approach of an electrophile, potentially favoring the less hindered C5 position.

Common electrophilic substitution reactions on such a substituted furan would likely require mild conditions due to the activated nature of the furan ring compared to benzene. researchgate.netpearson.com

Predicted Regioselectivity of Electrophilic Substitution:

| Position | Influence of 2-Methoxyphenyl Group (C4) | Influence of Boronic Acid Group (C2) | Overall Predicted Reactivity |

| C3 | Activating | Deactivating | Moderately deactivated |

| C5 | Activating | Directing | Activated and favored site |

This table presents a qualitative prediction based on established principles of substituent effects on aromatic rings.

Nucleophilic Reactivity

The electron-rich nature of the furan ring makes it inherently resistant to nucleophilic aromatic substitution. pensoft.net Such reactions typically require the presence of strong electron-withdrawing groups to sufficiently lower the electron density of the ring and stabilize the negatively charged Meisenheimer-type intermediate. pensoft.net

In 4-(2-Methoxyphenyl)furan-2-boronic acid, the boronic acid group at C2 is electron-withdrawing and does increase the electrophilicity of the furan ring. However, this effect is counteracted by the electron-donating 2-methoxyphenyl group at C4. Consequently, the furan ring in this compound is not anticipated to be highly susceptible to classical nucleophilic aromatic substitution reactions.

While direct nucleophilic attack on the furan ring is unlikely, the boronic acid moiety itself is a site of nucleophilic interaction. Boronic acids are known to act as Lewis acids, readily forming tetrahedral boronate complexes with nucleophiles. d-nb.info This reactivity is fundamental to many of their applications, including the widely used Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com

Summary of Predicted Reactivity:

| Reaction Type | Predicted Reactivity of the Furan Ring | Rationale |

| Electrophilic Substitution | Moderately reactive, with a strong preference for the C5 position. | The activating effect of the C4-aryl group directs towards C5, overcoming the deactivating influence of the C2-boronic acid. |

| Nucleophilic Substitution | Generally unreactive. | The electron-donating C4-aryl group counteracts the electron-withdrawing effect of the C2-boronic acid, making the ring insufficiently electron-poor. |

| Reaction at Boronic Acid | The boron atom is electrophilic and susceptible to nucleophilic attack. | The vacant p-orbital on the boron atom makes it a Lewis acid. |

This table provides a summary of the inferred reactivity based on the electronic properties of the substituents.

Advanced Methodological Considerations in the Application of Furan Boronic Acids

Implementation of Continuous Flow Chemical Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of organoboron compounds, including furan (B31954) boronic acids. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org This technology is particularly well-suited for handling organolithium chemistry, which is often used in the synthesis of boronic acids via a halogen-lithium exchange followed by quenching with a borate (B1201080) ester. organic-chemistry.orgnih.gov

The benefits of implementing continuous flow systems are numerous. Safety is a primary advantage; hazardous or unstable intermediates are generated and consumed in situ within the small volume of the reactor, mitigating the risks associated with their accumulation in large-scale batch processes. nih.govuliege.be This approach enables the use of reaction conditions that would be too dangerous or difficult to control in a traditional flask. uliege.be Furthermore, flow chemistry facilitates rapid reaction optimization, scalability, and high throughput. organic-chemistry.org For instance, a simple continuous flow setup has been demonstrated for the synthesis of various boronic acids with reaction times of less than one second and a throughput of approximately 60 grams per hour, a significant improvement over batch methods. organic-chemistry.org

The etherification of furan-based compounds, a common derivatization pathway, has also been successfully adapted to continuous flow systems using solid acid catalysts. researchgate.net This method allows for the efficient production of furan ethers, which are valuable as potential fuel additives and bio-based monomers. researchgate.net The integration of such technologies points towards a future of safer, more efficient, and highly automated chemical manufacturing for furan derivatives. uliege.be

Table 1: Comparison of Batch Processing vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Operation | Reagents are loaded into a vessel, reacted, and then the product is discharged. | Reagents are continuously fed into a reactor, and the product is continuously collected. nih.gov |

| Scalability | Scaling up often requires complete process redesign and re-optimization. organic-chemistry.org | Scalability is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple systems in parallel). organic-chemistry.org |

| Safety | Potentially hazardous reactions with unstable intermediates can be risky due to large volumes. nih.gov | Small reactor volumes and in-situ consumption of hazardous intermediates enhance safety. uliege.be |

| Heat Transfer | Inefficient heat transfer can lead to localized hot spots and poor temperature control. | High surface-area-to-volume ratio allows for superior heat transfer and precise temperature control. organic-chemistry.org |

| Process Control | Limited control over mixing and reaction time distribution. | Precise control over residence time, stoichiometry, and mixing. organic-chemistry.org |

| Throughput | Can be limited by the cycle time of loading, reacting, and cleaning. | Enables high throughput and suitability for both small-scale and larger-scale production. organic-chemistry.org |

Green Chemistry Principles in Organoboron Reaction Design

Green chemistry principles are increasingly integral to the design of synthetic routes involving organoboron compounds. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of furan boronic acids, these principles can be applied at multiple stages, from the synthesis of the boronic acid itself to its subsequent use in coupling reactions.

Key areas of focus include:

Catalyst Selection and Use: The development of highly efficient and reusable catalysts is a cornerstone of green chemistry. For reactions involving furan boronic acids, such as the Suzuki-Miyaura coupling, research aims to lower catalyst loading (e.g., using parts-per-million levels of palladium) and to develop catalysts that operate under milder conditions (e.g., at room temperature and in aqueous solvents). ysu.am

Solvent Choice: The selection of solvents is critical, as they often constitute the largest mass component of a reaction. The ideal is to move towards water or bio-based solvents and away from volatile organic compounds (VOCs). The Suzuki-Miyaura reaction, for example, can often be performed in water or mixtures of water and organic solvents, which is a significant green advantage.

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura are generally regarded as having high atom economy compared to other methods for forming carbon-carbon bonds.

Use of Renewable Feedstocks: The furan ring itself is a bio-based platform chemical, often derived from biomass sources like furfural (B47365). uliege.be Synthesizing derivatives such as 4-(2-Methoxyphenyl)furan-2-boronic acid from these renewable starting materials aligns directly with green chemistry goals. researchgate.net The use of furan boronic acid derivatives to create solid acid catalysts for processing biomass further closes this sustainable loop. acs.org

Table 2: Application of Green Chemistry Principles to Furan Boronic Acid Chemistry

| Green Chemistry Principle | Application in Organoboron Reactions |

|---|---|

| Prevention | Designing syntheses to prevent waste rather than treating it afterward. |

| Atom Economy | Utilizing reactions like Suzuki-Miyaura coupling that incorporate a high percentage of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using stable and generally low-toxicity boronic acids as reagents. nih.gov |

| Designing Safer Chemicals | Developing final products with reduced toxicity and environmental persistence. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents in cross-coupling reactions. |

| Design for Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure. ysu.am |

| Use of Renewable Feedstocks | Starting from bio-based furanic compounds like furfural to build more complex molecules. uliege.beresearchgate.net |

| Catalysis | Preferring catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. ysu.am |

Strategies for Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique, particularly for the creation of chemical libraries for drug discovery and materials science. In this methodology, a starting material is covalently bound to an insoluble solid support (like a polymer bead or monolith), and subsequent reactions are carried out. A key advantage is the simplification of purification; excess reagents and by-products are simply washed away from the solid support, eliminating the need for complex chromatographic separations.

Boronic acids and their derivatives are well-suited for SPOS. One common strategy is boronate affinity chromatography, where materials functionalized with boronic acids are used to immobilize compounds containing cis-diol groups, such as glycoproteins. nih.gov This interaction is reversible, allowing for the capture and subsequent release of the target molecule under specific pH conditions. nih.gov

In the context of synthesizing furan derivatives, a solid-phase approach could involve:

Immobilizing the Furan Moiety: A furan derivative could be attached to a solid support, followed by reaction with 4-(2-Methoxyphenyl)furan-2-boronic acid in the solution phase.

Immobilizing the Boronic Acid: The boronic acid itself, or a precursor, could be anchored to the solid support. This immobilized reagent could then be used in reactions with various coupling partners in solution.

Polymer monolithic columns functionalized with boronic acid groups have emerged as attractive solid supports due to their straightforward preparation, high permeability, and versatile surface chemistry. nih.gov These materials can be synthesized through the copolymerization of monomers like 4-vinylphenylboronic acid. nih.gov Such strategies pave the way for high-throughput synthesis and screening of libraries of complex furan-containing molecules.

Table 3: Solid Supports for Boronic Acid Chemistry

| Support Type | Description | Advantages |

|---|---|---|

| Polymer Monoliths | A continuous, porous polymer rod functionalized with reactive groups (e.g., boronic acids). nih.gov | Simple preparation, high permeability, good flow-through characteristics. nih.gov |

| Magnetic Particles | Micro- or nanoparticles with a magnetic core and a functionalized shell. | Easy separation from the reaction mixture using an external magnetic field. nih.gov |

| Mesoporous Silica | Silica materials with a highly ordered, porous structure that can be functionalized. | High surface area, stable structure. nih.gov |

| Polymer Nanoparticles | Sub-micron polymer particles with functional groups on their surface. | High surface-area-to-volume ratio. nih.gov |

Development and Optimization of Catalytic Systems for Furan Derivatization

The derivatization of the furan ring using boronic acids predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ysu.amnih.gov This reaction is a robust and versatile method for forming carbon-carbon bonds between the furan core and various aryl or heteroaryl partners. The efficacy of these transformations is highly dependent on the careful selection and optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

For the coupling of a furan boronic acid like 4-(2-Methoxyphenyl)furan-2-boronic acid with an aryl halide, a typical catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Research in this area focuses on several key optimization parameters:

Catalyst and Ligand: While simple catalysts like PdCl₂(PPh₃)₂ can be effective, the development of more active catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands allows for lower catalyst loadings, broader substrate scope, and reactions under milder conditions. ysu.amresearchgate.net For example, reactions that once required heating can now proceed efficiently at room temperature by choosing the right ligand. ysu.am

Base and Solvent: The choice of base (e.g., potassium fluoride (B91410), sodium carbonate) and solvent (e.g., THF, water) is crucial for the transmetalation step and can significantly impact the reaction yield and rate. ysu.am

Substrate Scope: A key goal is to develop catalytic systems that are tolerant of a wide range of functional groups on both the furan boronic acid and the coupling partner. nih.gov This tolerance is essential for the modular synthesis of complex, poly-functionalized molecules. nih.gov

A study on the palladium-catalyzed coupling of 4-tosyl-2(5H)-furanone with various boronic acids demonstrated that a 5 mol % loading of PdCl₂(PPh₃)₂ at 60 °C gave excellent yields overnight. ysu.am Importantly, the study also showed that the reaction could proceed with high yield (90%) even at room temperature, albeit over a longer reaction time (48 hours), highlighting the tunability of these systems. ysu.am

Table 4: Example of Reaction Optimization for Suzuki-Miyaura Coupling with a Furanone

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 5a | 95 |

| 4-Chlorophenylboronic acid | 5b | 92 |

| Phenylboronic acid | 5c | 94 |

| 3-Thiopheneboronic acid | 5d | 91 |

| 2-Naphthylboronic acid | 5e | 93 |

| 2-Furanboronic acid | 5f | 88 |

Data adapted from a study on the coupling of various boronic acids with 4-tosyl-2(5H)-furanone using a PdCl₂(PPh₃)₂ catalyst system. ysu.am

Synthetic Utility and Emerging Applications of 4 2 Methoxyphenyl Furan 2 Boronic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.